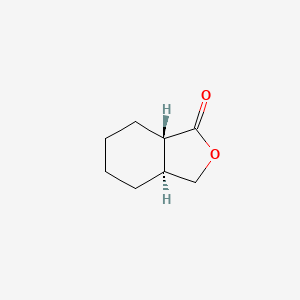![molecular formula C11H13N3O2S B15251271 tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is an organic compound belonging to the class of pyridinecarboxylic acids and derivatives. It is characterized by a pyridine ring fused with a thiazole ring and a carbamate group attached to the pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate typically involves the cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids. This [3+3]-cyclocondensation reaction provides the thiazolo[4,5-b]pyridin-2-one derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc(II) triflate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Applications De Recherche Scientifique
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of methionine aminopeptidase 1, an enzyme involved in protein processing . By binding to the active site of the enzyme, the compound prevents the cleavage of methionine residues from nascent proteins, thereby affecting protein maturation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another carbamate derivative with potential biological activities.
tert-Butyl (4-methylpyridin-2-yl)carbamate: A related compound used as a building block in organic synthesis.
Uniqueness
tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate is unique due to its fused thiazole-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate derivatives and contributes to its potential as a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C11H13N3O2S |
|---|---|
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
tert-butyl N-([1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2S/c1-11(2,3)16-10(15)14-9-13-8-7(17-9)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14,15) |
Clé InChI |
BFSBFXVECDVZMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



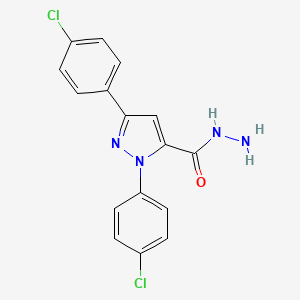


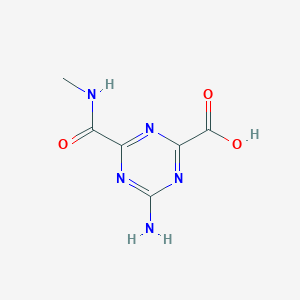
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
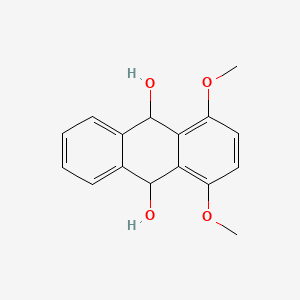
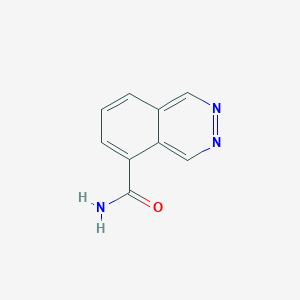
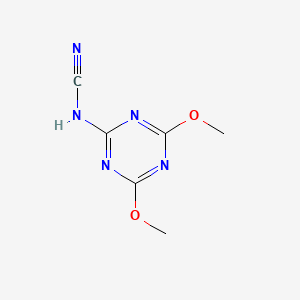
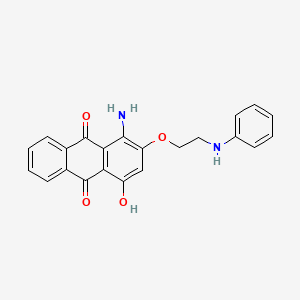

![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)

